2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one
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Overview
Description
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or oxazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one stands out due to its unique ring structure, which imparts distinct chemical and biological properties. Its combination of triazole and oxazepine rings is less common compared to other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5,6,7,9-tetrahydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one |
InChI |
InChI=1S/C6H9N3O2/c10-6-8-7-5-4-11-3-1-2-9(5)6/h1-4H2,(H,8,10) |
InChI Key |
JTJHSGSQNANCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NNC2=O)COC1 |
Origin of Product |
United States |
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